Cas no 95088-20-3 (N-(4-Trifluoromethylbenzyl)cinchoninium Bromide)

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide structure
95088-20-3 structure
Nome do Produto:N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
N.o CAS:95088-20-3
MF:C27H28BrF3N2O
MW:533.423236846924
MDL:MFCD00082433
CID:61764
PubChem ID:11421253

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Propriedades químicas e físicas

Nomes e Identificadores

    • N-(4-Trifloromethybenzyl)cinchoninum bromide
    • (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide
    • N-(4-TRIFLUOROMETHYLBENZYL)CINCHONINIUM BROMIDE
    • U112
    • N-(4-Trifluoromethylbenzyl)cinchoniniumbromide
    • N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide, 80%
    • N-[4-(trifluoromethyl)benzy]cinchoninium bromide
    • N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide
    • (2R,4S,5R)-2-((S)-hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinyl-1-azoniabicyclo[2.2.2]octane bromide
    • 95088-20-3
    • SCHEMBL1657858
    • n-[4-(trifluoromethyl)benzyl]-cinchoninium bromide
    • (2R,4S,5R)-2-((S)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide
    • (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide
    • N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
    • MDL: MFCD00082433
    • Inchi: 1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19-,20-,25+,26-,32+;/m0./s1
    • Chave InChI: LOCWWLLFHKDFLF-IGKFHUQKSA-M
    • SMILES: C(C1C=CC(C(F)(F)F)=CC=1)[N@+]12CC[C@H]([C@H](C1)C=C)C[C@@H]2[C@H](C1C=CN=C2C=CC=CC=12)O.[Br-]

Propriedades Computadas

  • Massa Exacta: 532.13400
  • Massa monoisotópica: 532.13371g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 34
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 691
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: nothing
  • Superfície polar topológica: 33.1Ų

Propriedades Experimentais

  • Cor/Forma: Pale yellow powder
  • Ponto de Fusão: 245 ºC (dec.)
  • Ponto de ebulição: °Cat760mmHg
  • Ponto de Flash: °C
  • PSA: 33.12000
  • LogP: 2.86120

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Informações de segurança

  • WGK Alemanha:3
  • Código da categoria de perigo: R36/37/38
  • Instrução de Segurança: S22-S24/25-S26-S36
  • CÓDIGOS DA MARCA F FLUKA:3
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
T902025-50mg
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
95088-20-3
50mg
$75.00 2023-05-17
TRC
T902025-10mg
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
95088-20-3
10mg
$64.00 2023-05-17
eNovation Chemicals LLC
D634569-5g
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide
95088-20-3 98%
5g
$695 2024-08-03
eNovation Chemicals LLC
D634569-1g
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide
95088-20-3 98%
1g
$225 2024-08-03
A2B Chem LLC
AI63884-100mg
N-(4-Trifluoromethylbenzyl)cinchoninium bromide
95088-20-3 95%
100mg
$46.00 2024-07-18
1PlusChem
1P00IJ70-100mg
Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)-
95088-20-3 98%
100mg
$90.00 2024-04-19
A2B Chem LLC
AI63884-1g
N-(4-Trifluoromethylbenzyl)cinchoninium bromide
95088-20-3 95%
1g
$250.00 2024-07-18
Aaron
AR00IJFC-100mg
Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)-
95088-20-3 98%
100mg
$66.00 2025-02-13
A2B Chem LLC
AI63884-250mg
N-(4-Trifluoromethylbenzyl)cinchoninium bromide
95088-20-3 95%
250mg
$80.00 2024-07-18
eNovation Chemicals LLC
D634569-1g
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide
95088-20-3 98%
1g
$225 2025-03-01

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Método de produção

Método de produção 1

Condições de reacção
Referência
Catalytic enantioselective epoxidation of nitroalkenes
Vidal-Albalat, A.; Swiderek, K.; Izquierdo, J.; Rodriguez, S.; Moliner, V.; et al, Chemical Communications (Cambridge, 2016, 52(65), 10060-10063

Método de produção 2

Condições de reacção
Referência
Asymmetric epoxidation of α,β-unsaturated ketones under phase-transfer catalyzed conditions
Arai, Shigeru; Tsuge, Hiroki; Shioiri, Takayuki, Tetrahedron Letters, 1998, 39(41), 7563-7566

Método de produção 3

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  3 h, 80 °C; 80 °C → 25 °C
Referência
Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (-)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial Agents
Nicolaou, K. C. ; Liu, Guodu; Beabout, Kathryn; McCurry, Megan D.; Shamoo, Yousif, Journal of the American Chemical Society, 2017, 139(10), 3736-3746

Método de produção 4

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → rt
1.2 Reagents: Diethyl ether ;  0.5 h, rt
Referência
Synthesis of cinchonine quaternary ammonium salts and the catalysis of asymmetric alkylation
Li, Zhi; Lian, Ming-ming; Meng, Qing-wei, Gaodeng Xuexiao Huaxue Xuebao, 2010, 31(8), 1564-1569

Método de produção 5

Condições de reacção
Referência
Synthesis and antimicrobial activity of enantioenriched viridicatumtoxin B analogs
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
Referência
Monodeazacinchona alkaloid derivatives: synthesis and preliminary applications as phase-transfer catalysts
Dehmlow, Eckehard Volker; Duttmann, Stephanie; Neumann, Beate; Stammler, Hans-Georg, European Journal of Organic Chemistry, 2002, (13), 2087-2093

Método de produção 7

Condições de reacção
Referência
Asymmetric Weitz-Scheffer epoxidation of isoflavones with hydroperoxides mediated by optically active phase-transfer catalysts
Adam, Waldemar; Rao, Paraselli Bheema; Degen, Hans-Georg; Levai, Albert; Patonay, Tamas; et al, Journal of Organic Chemistry, 2002, 67(1), 259-264

Método de produção 8

Condições de reacção
Referência
Asymmetric synthesis of N-arylaziridines
Aires-de-Sousa, Joao; Prabhakar, Sundaresan; Lobo, Ana M.; Rosa, Ana M.; Gomes, Mario J. S.; et al, Tetrahedron: Asymmetry, 2002, 12(24), 3349-3365

Método de produção 9

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  3.5 h, reflux
Referência
Asymmetric Direct α-Hydroxylation of β-Oxo Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts
Lian, Mingming; Li, Zhi; Du, Jian; Meng, Qingwei; Gao, Zhanxian, European Journal of Organic Chemistry, 2010, (34), 6525-6530

Método de produção 10

Condições de reacção
1.1 Solvents: Isopropanol ;  reflux
Referência
Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors
Ramic, Alma; Matosevic, Ana; Debanic, Barbara; Mikelic, Ana; Primozic, Ines; et al, Pharmaceuticals, 2022, 15(10),

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Raw materials

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95088-20-3)N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
A1238868
Pureza:99%
Quantidade:1g
Preço ($):364